molecular formula C23H23N3 B13765328 4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine CAS No. 75775-92-7

4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine

Cat. No.: B13765328
CAS No.: 75775-92-7
M. Wt: 341.4 g/mol
InChI Key: YWHLTEIENBYNDH-UHFFFAOYSA-N
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Description

4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine is a chemical compound with the molecular formula C23H23N3. It is known for its unique structure, which includes an acridine moiety linked to a butyl-substituted benzene diamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine typically involves the reaction of acridine derivatives with butyl-substituted benzene diamines. One common method includes the condensation of acridine-9-carbaldehyde with 4-N-butylbenzene-1,4-diamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription.

    Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The primary mechanism of action of 4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine is unique due to its butyl substitution on the benzene ring, which can influence its solubility, reactivity, and biological activity. This structural modification can enhance its ability to intercalate into DNA and improve its potential as a therapeutic agent .

Properties

CAS No.

75775-92-7

Molecular Formula

C23H23N3

Molecular Weight

341.4 g/mol

IUPAC Name

4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine

InChI

InChI=1S/C23H23N3/c1-2-3-16-24-17-12-14-18(15-13-17)25-23-19-8-4-6-10-21(19)26-22-11-7-5-9-20(22)23/h4-15,24H,2-3,16H2,1H3,(H,25,26)

InChI Key

YWHLTEIENBYNDH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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